molecular formula C7H13Cl2N3 B2592885 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride CAS No. 2287332-13-0

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride

Cat. No.: B2592885
CAS No.: 2287332-13-0
M. Wt: 210.1
InChI Key: YGLANYXJBGIPMS-FNIRFVFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride is a chemical compound with the molecular formula C7H11N3.2HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Scientific Research Applications

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride is unique due to the combination of the imidazole ring and the cyclobutane moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-imidazol-1-ylcyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-6-3-7(4-6)10-2-1-9-5-10;;/h1-2,5-7H,3-4,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLANYXJBGIPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.